4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one
Description
The compound 4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one features a trifluorinated butanone core linked to an azetidine ring substituted with a 4-methylpyrazole group.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-9-4-16-18(5-9)8-10-6-17(7-10)11(19)2-3-12(13,14)15/h4-5,10H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTDYVLKPGSPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetoacetate Alkylation
Ethyl 4,4,4-trifluoroacetoacetate serves as a versatile precursor. In a protocol adapted from, treatment with Grignard reagents (e.g., methylmagnesium bromide) yields 4,4,4-trifluoro-2-butanone:
Reaction Conditions :
Oxidation of Trifluorinated Alcohols
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol (EvitaChem,) undergoes oxidation using Jones reagent to yield the corresponding ketone:
Optimization Notes :
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Temperature control (0–5°C) prevents overoxidation.
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Alternative oxidants: Pyridinium chlorochromate (PCC) in dichloromethane (yield: 70–75%).
Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine
Azetidine Ring Formation
Azetidine is synthesized via cyclization of 1,3-diaminopropane derivatives. A modified Gabriel synthesis achieves this efficiently:
Key Data :
Pyrazole Substitution
4-Methylpyrazole is introduced via Mitsunobu reaction or nucleophilic alkylation. From, a regioselective alkylation protocol uses 4-methylpyrazole and azetidine-3-methanol:
Conditions :
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
Activation of the trifluorobutanoyl fragment as an acid chloride facilitates reaction with the azetidine amine:
Optimization :
Reductive Amination
For milder conditions, reductive amination using sodium cyanoborohydride (NaBH₃CN) couples the ketone and amine:
Data :
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Acyl Substitution | 68–74% | High functional group tolerance | Requires acid chloride preparation |
| Reductive Amination | 60–65% | Mild conditions, one-pot | Lower yield due to competing side reactions |
Scalability and Industrial Considerations
Large-scale production (e.g., >100 g) necessitates continuous-flow systems for Grignard reactions and azetidine cyclization. Key parameters include:
Chemical Reactions Analysis
Coordination Chemistry with Lanthanides
This compound demonstrates ligand behavior in metal coordination complexes. A binuclear gadolinium(III) complex was synthesized by reacting:
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GdCl₃·6H₂O
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4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione (structurally analogous)
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NaOH in methanol
Key Observations
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Molar ratio: 1:3:3 (GdCl₃·6H₂O : ligand : NaOH)
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Product: [(Gd₂(L)₃(H₂O))₂(C₄H₈O₂)]·2(C₄H₈O₂), a solvated complex with a distorted square-antiprismatic geometry .
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Photophysical analysis revealed ligand-to-metal energy transfer, with the triplet state energy of the diketonate ligand at 22,400 cm⁻¹ , ideal for sensitizing Eu³⁺ and Sm³⁺ luminescence .
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring’s tertiary nitrogen serves as a reactive site for alkylation or arylation. Patent data highlights analogous azetidinyl compounds undergoing:
Mechanistic Insights
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Computational studies (MN15L/def2-TZVP) show methyl-substituted pyrazoles enhance nucleophilicity, lowering activation barriers by ~1.3 kcal/mol compared to unsubstituted analogs .
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Solvent effects (DMSO) stabilize transition states via polar interactions .
Electrophilic Reactivity of the Trifluoromethyl Group
While the -CF₃ group is generally inert, its electron-withdrawing nature activates adjacent carbonyl groups for nucleophilic attack:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Knoevenagel Condensation | Basic media (e.g., NaOH) | α,β-unsaturated ketones | |
| Reductive Amination | H₂/Pd-C, NH₃ | Secondary/tertiary amines |
Pyrazole-Mediated Interactions
The 4-methylpyrazole subunit participates in:
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Hydrogen bonding : Forms N–H···N networks in crystalline polymorphs .
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Metal coordination : Acts as a neutral donor in lanthanide complexes (e.g., Gd³⁺) .
Thermal and Solvent Stability
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of novel pharmaceuticals, particularly as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity against Gram-positive bacteria. For instance, studies have demonstrated that compounds similar to 4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and tested for their antimicrobial properties. The results indicated that certain compounds had minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against A. baumannii, showcasing their potential as effective antibacterial agents .
Agrochemical Applications
The trifluoromethyl group in the compound enhances its efficacy as a pesticide or herbicide. Research has suggested that compounds with similar structures can act as growth regulators for various crops, improving yield and resistance to pests.
Case Study: Herbicidal Activity
A study focusing on the herbicidal properties of trifluoromethyl-substituted pyrazoles revealed that these compounds could effectively inhibit weed growth while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one involves its interaction with molecular targets through various pathways:
Hydrogen Bonding: The pyrazole and azetidine moieties can form hydrogen bonds with biological macromolecules, influencing their activity.
Hydrophobic Interactions: The trifluoromethyl group enhances the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.
Coordination with Metals: The compound can coordinate with metal ions, forming complexes that exhibit unique electronic and photophysical properties.
Comparison with Similar Compounds
Structural Analogues with Trifluorobutanyl Ketone Moieties
Compounds sharing the trifluorobutane-1,3-dione or trifluorobutan-1-one backbone exhibit distinct reactivity and applications:
Key Observations :
Azetidine-Pyrazole Derivatives
Azetidine rings functionalized with pyrazole groups are explored in pharmaceuticals and materials science:
Key Observations :
Pyrazole-Containing Butanone Derivatives
Butanone derivatives with pyrazole rings are studied for corrosion inhibition and medicinal chemistry:
Key Observations :
- Pyrazole rings enhance adsorption onto metal surfaces, while trifluoromethyl groups may improve stability in acidic environments .
Biological Activity
4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 222.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study focused on 1H-pyrazole derivatives demonstrated that compounds with trifluoromethyl groups were particularly effective against Gram-positive bacteria, suggesting that the trifluoromethyl group enhances biological activity .
Case Study:
In a comparative study of various pyrazole derivatives, it was found that those containing trifluoromethyl groups exhibited higher antibacterial activity. For instance, compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research shows that pyrazole derivatives can inhibit fungal growth effectively. A related study reported that certain pyrazole-based compounds inhibited the growth of Candida species at low concentrations, indicating potential for therapeutic applications in treating fungal infections .
Data Table: Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4,4,4-Trifluoro derivative | Candida albicans | 2 |
| Related pyrazole derivative | Aspergillus niger | 5 |
The biological activity of 4,4,4-trifluoro derivatives is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better penetration into microbial cells .
Q & A
Q. Methodological Approach :
- HPLC/LC-MS : Assess purity (>95%) using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural motifs:
- Elemental Analysis : Verify C, H, N, F content within ±0.3% of theoretical values .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular configurations?
Q. Case Study :
- Single-crystal X-ray diffraction (e.g., Agilent Eos Gemini diffractometer) confirmed the azetidine ring adopts a puckered conformation (torsion angle ~20°), stabilizing the trifluorobutyl ketone via C=O···H-N hydrogen bonding with pyrazole .
- Resolution of Discrepancies : Compare experimental unit cell parameters (e.g., a=6.81 Å, b=11.11 Å) and space group (P1) with computational models (DFT/PBE0) to validate stereochemistry .
Advanced: What strategies optimize biological activity in pyrazole-azetidine hybrids?
Q. SAR Insights :
- Pyrazole Substitution : 4-Methyl groups enhance metabolic stability (vs. 4-F or 4-Cl) by reducing CYP450 oxidation .
- Azetidine Flexibility : Rigidify the linker (e.g., via sp³ hybridization) to improve target binding affinity (e.g., kinase inhibition) .
- Trifluorobutyl Role : CF₃ groups increase lipophilicity (logP ~2.8) and membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) .
Validation : Use in vitro assays (e.g., mGluR5 ligand binding) with CDPPB as a positive control .
Advanced: How do fluorinated moieties influence stability and reactivity in this scaffold?
Q. Mechanistic Analysis :
- Stability : The CF₃ group resists metabolic dehalogenation (vs. CH₃), confirmed via microsomal stability assays (t₁/₂ >120 min in human liver microsomes) .
- Reactivity : Fluorine’s electronegativity polarizes the ketone, enhancing electrophilicity for nucleophilic substitutions (e.g., Grignard additions) .
Spectroscopic Evidence : IR carbonyl stretch at ~1700 cm⁻¹ (shifted from ~1725 cm⁻¹ in non-fluorinated analogs) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ketone .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid aggregation; confirm stability via periodic LC-MS checks .
Advanced: How can researchers address low yields in the final coupling step?
Q. Troubleshooting :
- Catalyst Optimization : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) for Suzuki-Miyaura coupling (improves yield from 40% to >75%) .
- Side Reactions : Quench residual boronic acids with Amberlite® IRA-67 resin to minimize byproducts .
Analytical Support : Monitor reaction via ¹⁹F NMR for real-time tracking of CF₃ group incorporation .
Advanced: What computational methods predict the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
